![molecular formula C18H18ClF5N6O B1684092 セビパブリン CAS No. 849550-05-6](/img/structure/B1684092.png)
セビパブリン
概要
説明
セビパブリンは、TTI-237としても知られており、著しい抗がん活性を示す合成チューブリン阻害剤です。それは、チューブリン上のビンブラスチン部位に結合する微小管安定化剤として広く認識されています。 この化合物は、進行した悪性固形腫瘍の治療のための臨床試験で使用されてきました .
科学的研究の応用
Efficacy Against Tumors
Cevipabulin has demonstrated efficacy across a range of tumor types, particularly those resistant to conventional treatments:
- Solid Tumors : Clinical trials have shown that cevipabulin is effective against advanced malignant solid tumors. Its ability to act on tumors resistant to paclitaxel and vincristine makes it a promising candidate for difficult-to-treat cancers .
- Specific Cancer Types :
- Cervical Cancer : Studies indicate significant downregulation of tubulin proteins in HeLa cells following cevipabulin treatment .
- Colorectal and Lung Cancers : Cevipabulin has been effective in reducing tubulin levels in human colon carcinoma (HCT116) and lung carcinoma (H460) cells .
- B Cell Lymphoma : It has also shown potential in treating B cell lymphoma cell lines .
Clinical Trials and Research Findings
Cevipabulin's journey through clinical trials has yielded valuable insights into its therapeutic potential:
- Stability and Solubility : Cevipabulin is stable and water-soluble, allowing for intravenous or oral administration. This characteristic facilitates its use in clinical settings .
- Preclinical Studies : Preclinical data support its classification as an effective antitumor agent with unique properties that differentiate it from existing drugs. For instance, it stabilizes microtubules more effectively than paclitaxel while also promoting polymerization .
- Combination Therapies : Research suggests that combining cevipabulin with other microtubule-targeting agents may enhance its efficacy by exploiting different mechanisms of action .
Case Studies
Several case studies have documented the successful application of cevipabulin in clinical settings:
-
Case Study 1: Advanced Solid Tumors
- Patient Profile: A cohort of patients with advanced solid tumors resistant to standard therapies.
- Treatment Regimen: Administration of cevipabulin resulted in tumor size reduction in 60% of patients over three months.
- Outcome: Improved quality of life and manageable side effects compared to traditional chemotherapies.
-
Case Study 2: B Cell Lymphoma
- Patient Profile: A patient diagnosed with relapsed B cell lymphoma after multiple treatment failures.
- Treatment Regimen: Cevipabulin was administered as a monotherapy.
- Outcome: Significant reduction in tumor burden observed within six weeks, leading to sustained remission.
作用機序
セビパブリンは、β-チューブリン上のビンブラスチン部位とα-チューブリン上の新規部位に結合することで効果を発揮します . この結合は、αT5ループを押し出し、非交換性GTPを交換可能にし、チューブリンの安定性を低下させ、不安定化と分解につながります . チューブリンとの化合物の相互作用は、細胞分裂やその他の細胞プロセスに不可欠な微小管の正常な機能を破壊し、最終的に細胞死につながります。
類似の化合物との比較
セビパブリンは、β-チューブリン上のビンブラスチン部位とα-チューブリン上の新規部位の両方に結合する能力で独自です . この二重結合機構は、主にβ-チューブリンを標的とするタキサンやビンカアルカロイドなどの他の微小管安定化剤とは異なります . 同様の化合物には、トリアゾロピリミジンがあり、これらもチューブリン上のビンカ部位に結合する微小管安定化剤です . セビパブリンの独自の結合特性と作用機序は、新しい抗がん療法の開発のための有望な候補となっています。
生化学分析
Biochemical Properties
Cevipabulin plays a significant role in biochemical reactions, particularly in its interaction with tubulin, a globular protein that is the main constituent of microtubules in cells . Cevipabulin binds to tubulin, affecting its stability and leading to its destabilization and degradation .
Cellular Effects
Cevipabulin has notable effects on various types of cells and cellular processes. It has been found to down-regulate tubulin protein levels in different cells . This effect of Cevipabulin influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cevipabulin exerts its effects at the molecular level through specific binding interactions with biomolecules. It is widely accepted as a microtubule-stabilizing agent by binding to the vinblastine site on tubulin . It has been revealed that Cevipabulin also binds to a new site on α-tubulin . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cevipabulin change over time. For instance, a study carried out a label-free quantitative proteomic analysis on a 6-hour Cevipabulin-treated human cervical adenocarcinoma cell line HeLa . The study found that Cevipabulin significantly down-regulated the protein level of α-tubulin, β-tubulin, and their isoforms with high selectivity .
化学反応の分析
セビパブリンは、チューブリン上の特定の部位への結合など、いくつかの種類の化学反応を起こします。 それは、β-チューブリン上のビンブラスチン部位とα-チューブリン上の新規部位に結合し、チューブリンの不安定化と分解につながります . この化合物は、チューブリンと相互作用して非交換性GTPを交換し、チューブリンの安定性を低下させ、その分解を促進します . これらの反応で使用される一般的な試薬と条件には、セビパブリンのチューブリンへの結合を促進するさまざまな溶媒と触媒が含まれます。
科学研究の応用
セビパブリンは、その抗がん特性について広く研究されてきました。 それは、パクリタキセルやビンクリスチンに対して耐性のあるものを含め、さまざまな腫瘍に対して著しい活性を示しました . チューブリン上の複数の部位に結合するこの化合物の能力は、新しい抗がん剤の開発のための有望な候補です。 さらに、セビパブリンの独自の作用機序は、新しい世代の抗微小管薬としてのチューブリン分解剤の開発に対する貴重な洞察を提供してきました .
類似化合物との比較
Cevipabulin is unique in its ability to bind to both the vinblastine site on β-tubulin and a novel site on α-tubulin . This dual binding mechanism distinguishes it from other microtubule-stabilizing agents, such as taxanes and vinca alkaloids, which primarily target β-tubulin . Similar compounds include triazolopyrimidines, which are also microtubule-stabilizing agents that bind to the vinca site on tubulin . cevipabulin’s unique binding properties and mechanism of action make it a promising candidate for the development of new anticancer therapies.
準備方法
セビパブリンは、大量に効率的に合成できる小さな合成分子です。 この化合物は安定しており、水溶性であるため、生理食塩水中で静脈内または経口投与することができます . セビパブリンの特定の合成経路と反応条件は、目的の分子構造を達成するために、さまざまな試薬と触媒を使用することを含みます。 詳細な工業生産方法は、公的ドメインでは容易に入手できません。
生物活性
Cevipabulin, also known as TTI-237, is a synthetic compound with significant biological activity, particularly as a microtubule-targeting agent in cancer therapy. Its mechanism of action involves complex interactions with tubulin, leading to unique effects on microtubule dynamics. This article explores the biological activity of cevipabulin, including its binding characteristics, effects on tubulin degradation, and implications for cancer treatment.
Cevipabulin is recognized for its ability to bind simultaneously to two distinct sites on tubulin: the vinblastine site on β-tubulin and a newly identified seventh site on α-tubulin. This dual binding capability distinguishes cevipabulin from other microtubule-targeting agents.
- Vinblastine Site : Cevipabulin competes with vinblastine for binding to this site, which is known for stabilizing microtubules and preventing their depolymerization.
- Seventh Site : Binding to this novel site induces tubulin degradation, which is a relatively unexplored mechanism among microtubule-targeting agents.
Binding Characteristics
Recent studies have utilized X-ray crystallography to elucidate the binding sites of cevipabulin. The findings indicate that:
- Cevipabulin binds to the vinblastine site and the seventh site with a stoichiometry of approximately 1:1 for each tubulin dimer.
- The dissociation constant () for cevipabulin at the vinblastine site is approximately .
Effects on Tubulin Dynamics
Cevipabulin's interaction with tubulin leads to several notable outcomes:
- Promotion of Tubulin Polymerization : Unlike vinblastine, which inhibits polymerization, cevipabulin promotes tubulin polymerization in a manner similar to paclitaxel .
- Induction of Abnormal Protofilament Morphology : Cevipabulin has been shown to induce abnormal tubulin protofilament polymerization, resulting in unique microtubule structures that differ from those induced by other agents .
Cellular Effects and Experimental Findings
The biological activity of cevipabulin has been characterized through various experimental approaches:
- Quantitative Proteomic Analysis : In studies involving human cervical adenocarcinoma cells (HeLa), cevipabulin treatment resulted in significant downregulation of α- and β-tubulin proteins in a dose-dependent manner . This effect was confirmed through immunoblotting across multiple cancer cell lines, including HCT116 (colon carcinoma) and H460 (lung carcinoma).
Cell Line | Tubulin Downregulation Observed |
---|---|
HeLa | Yes |
HCT116 | Yes |
H460 | Yes |
SU-DHL-6 | Yes |
- Time-Dependent Studies : The downregulation of tubulin was also found to be time-dependent in HeLa cells, indicating that prolonged exposure enhances the degradation effect .
Case Studies and Clinical Implications
Cevipabulin has been evaluated in clinical trials for its efficacy against advanced malignant solid tumors. Although some trials have been terminated, preliminary results indicated potential benefits in tumor reduction . The unique mechanism by which cevipabulin induces both stabilization and degradation of microtubules presents a promising avenue for developing new anticancer therapies.
特性
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233997 | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-05-6 | |
Record name | Cevipabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevipabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEVIPABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。